molecular formula C15H13BrClN3O2 B13057240 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13057240
M. Wt: 382.64 g/mol
InChI Key: DZKDVJFHLJXDQD-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of isoxazolo[4,5-D]pyridazinones. This compound is characterized by the presence of bromine, chlorine, and isopropyl groups attached to its core structure, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromine and Chlorine Groups: Halogenation reactions are employed to introduce the bromine and chlorine atoms into the molecule.

    Attachment of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl bromide: Shares the chlorobenzyl group but lacks the isoxazole and pyridazinone rings.

    2-Bromobenzoyl chloride: Contains a bromine atom but differs in its overall structure and functional groups.

Uniqueness

7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C15H13BrClN3O2

Molecular Weight

382.64 g/mol

IUPAC Name

7-bromo-5-[(4-chlorophenyl)methyl]-3-propan-2-yl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C15H13BrClN3O2/c1-8(2)12-11-13(22-19-12)14(16)18-20(15(11)21)7-9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

DZKDVJFHLJXDQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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